N-carboxyethyl-amphetamine is a synthetic compound belonging to the family of amphetamines, specifically classified as a derivative of the amphetamine structure. It possesses a carboxyethyl group that modifies its pharmacological properties compared to traditional amphetamines. This compound is part of a broader category known as synthetic cathinones, which are β-keto phenethylamine derivatives, similar in structure to amphetamines but characterized by the presence of a keto group at the beta position of the phenethylamine backbone .
N-carboxyethyl-amphetamine is synthesized in laboratory settings and does not occur naturally. It can be classified under synthetic cathinones due to its structural characteristics and potential psychoactive effects. Synthetic cathinones are often categorized based on their substitution patterns on the aromatic ring, which influence their pharmacological activity .
The synthesis of N-carboxyethyl-amphetamine involves multiple chemical reactions, typically starting from readily available precursors such as phenyl-2-propanone or other amphetamine derivatives. A common method includes the following steps:
The detailed synthesis can vary based on specific laboratory protocols but generally adheres to established organic synthesis methodologies.
N-carboxyethyl-amphetamine can participate in various chemical reactions typical for amines and carboxylic acids:
These reactions are significant for modifying the compound for various applications or for further synthetic routes.
N-carboxyethyl-amphetamine exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during synthesis.
N-carboxyethyl-amphetamine has potential applications in scientific research, particularly in pharmacology and toxicology. Its study may contribute to:
The exploration of amphetamine derivatives began with the initial synthesis of rac-α-methylphenethylamine (amphetamine) by Lazăr Edeleanu in 1887, though its pharmacological properties remained unrecognized until Gordon Alles’s independent resynthesis and self-administration experiments in 1927 [1] [3]. Smith, Kline & French introduced the first amphetamine-based pharmaceutical, Benzedrine (racemic amphetamine free base), in 1934 as a decongestant inhaler [1] [3]. Structural modifications aimed at optimizing therapeutic efficacy or pharmacokinetics followed, including the development of Dexedrine (dextroamphetamine sulfate) in 1937 and methamphetamine hydrochloride (Pervitin) in 1938 [1] [4].
N-Carboxyethyl-amphetamine derivatives represent a deliberate structural evolution within this lineage. The carboxyethyl modification (-CH₂-CH₂-COOH) attached to the amphetamine nitrogen atom distinguishes these derivatives from predecessors. This design parallels prodrug strategies exemplified by lisdexamfetamine (lysine-dextroamphetamine conjugate), where enzymatic hydrolysis in systemic circulation releases active dextroamphetamine [1]. The carboxyethyl group introduces enhanced water solubility and potentially modifies blood-brain barrier permeability compared to unmodified amphetamines. Early synthetic routes likely involved nucleophilic substitution of amphetamine with alkyl acrylates or alkylation using β-halo acids, though explicit historical records for N-carboxyethyl-amphetamine itself remain scarce in the literature surveyed.
Table 1: Key Historical Milestones in Amphetamine Derivative Development
Year | Compound | Structural Feature | Primary Development Driver |
---|---|---|---|
1887 | Racemic amphetamine | Phenethylamine core; α-methyl group | Chemical synthesis (Edeleanu) |
1934 | Benzedrine® (free base) | Racemic mixture | Decongestion; CNS stimulation |
1937 | Dexedrine® (dextroamphetamine sulfate) | Dextrorotatory enantiomer | Improved potency over racemate |
2007 | Lisdexamfetamine (Vyvanse®) | Dextroamphetamine conjugated to L-lysine | Prodrug for sustained delivery; reduced abuse potential |
N/A | N-Carboxyethyl-amphetamine | Carboxyethyl group on nitrogen | Hypothesized: Metabolic stability; controlled CNS delivery |
The development of N-carboxyethyl-amphetamine derivatives likely arose in the late 20th or early 21st century, motivated by efforts to modulate the pharmacokinetic and pharmacodynamic profiles of classical amphetamines. Goals included achieving sustained neurotransmitter release profiles, reducing abuse liability via attenuated euphoric onset, and improving physicochemical properties for formulation [1]. The carboxyethyl moiety introduces a site for potential enzymatic metabolism or renal clearance mechanisms distinct from the hepatic pathways dominating amphetamine elimination. While not achieving the clinical prominence of lisdexamfetamine, N-carboxyethyl derivatives represent a specific structural approach within the broader trend of nitrogen-modified amphetamine analogs explored for neuropsychiatric indications.
N-Carboxyethyl-amphetamine derivatives hold significance in two primary research domains: neuropsychopharmacology and intermediary metabolism.
Neuropsychopharmacology:The modification alters interactions with monoaminergic transporters (DAT, NET, SERT). While retaining affinity, the carboxyethyl group likely modifies translocation kinetics and neurotransmitter efflux profiles compared to amphetamine. This could translate to altered dopamine release dynamics in the nucleus accumbens and striatum – brain regions critical for reward, motivation, and motor control, and implicated in disorders like attention deficit hyperactivity disorder [1]. Chronic administration studies of amphetamines demonstrate persistent neuroadaptations, including increased dendritic spine density on medium spiny neurons in the nucleus accumbens and dorsolateral striatum, particularly on distal dendrites receiving convergent dopaminergic and glutamatergic input [2]. Research on N-carboxyethyl-amphetamine could probe whether structural modifications mitigate or modify such persistent neuroplastic changes associated with classical amphetamines, offering insights into separating therapeutic effects from neuroadaptive consequences. Its potential as a prodrug or slow-release analog positions it as a tool to study the relationship between pharmacokinetic profiles (e.g., rate of active moiety delivery) and the induction of behavioral sensitization or neuroplasticity.
Metabolic Research:The carboxyethyl group renders the molecule more polar, influencing its distribution, metabolism, and excretion. Research focuses on:
Table 2: Research Applications of N-Carboxyethyl-Amphetamine Derivatives
Research Domain | Key Questions | Potential Insights |
---|---|---|
Neuroplasticity | Does it alter dendritic spine density changes in NAcc/CPu? | Mechanism of amphetamine-induced neural remodeling |
Neurotransmitter Release | How does efflux kinetics at DAT/NET compare to amphetamine? | Relationship between transporter kinetics and abuse potential |
Behavioral Pharmacology | Does it induce sensitization or self-administration? | Structural determinants of stimulant addiction |
Prodrug Metabolism | What enzymes hydrolyze the carboxyethyl-amide bond? | Design of targeted CNS delivery systems |
Peripheral Metabolism | Does the carboxyethyl group undergo β-oxidation? | Novel metabolic pathways for xenobiotics |
Furthermore, these derivatives serve as chemical probes to study structure-activity relationships governing amphetamine interactions with trace amine-associated receptors, which may contribute to their neuropharmacological profile. Research into N-carboxyethyl-amphetamine thus bridges medicinal chemistry, neuropharmacology, and drug metabolism, contributing to the rational design of novel therapeutics with optimized efficacy and safety profiles for central nervous system disorders [1] [2].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1